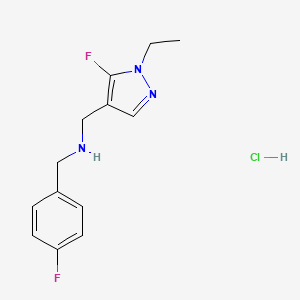![molecular formula C10H18ClF2N3 B15115394 butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B15115394.png)
butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine: is a chemical compound with the molecular formula C10H18ClF2N3 and a molecular weight of 253.72 g/mol This compound features a pyrazole ring substituted with a difluoroethyl group and a butylamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: This compound can also be reduced under appropriate conditions, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the butylamine side chain are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or NaBH4.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazole compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of difluoroethyl and pyrazole derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with biological targets .
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings .
Wirkmechanismus
The mechanism of action of butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group and pyrazole ring are likely to play key roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amine: This compound is structurally similar but differs in the position of the pyrazole substitution.
Butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}amine: Another similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness: Butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoroethyl group adds to its distinctiveness, potentially enhancing its stability and interactions with molecular targets .
Eigenschaften
Molekularformel |
C10H18ClF2N3 |
|---|---|
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17F2N3.ClH/c1-2-3-5-13-7-9-4-6-15(14-9)8-10(11)12;/h4,6,10,13H,2-3,5,7-8H2,1H3;1H |
InChI-Schlüssel |
FDOUXRGXWMAXQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC1=NN(C=C1)CC(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine](/img/structure/B15115316.png)
![1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B15115317.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B15115322.png)
![2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B15115328.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15115343.png)

![3-{[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15115354.png)
![3-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one](/img/structure/B15115383.png)
![1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B15115388.png)
![N-{1-[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B15115402.png)
![2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15115409.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole](/img/structure/B15115413.png)
![3-(4-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B15115418.png)
